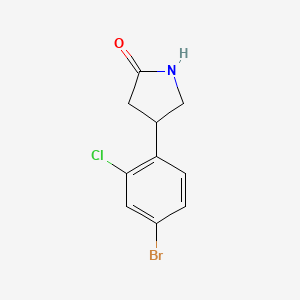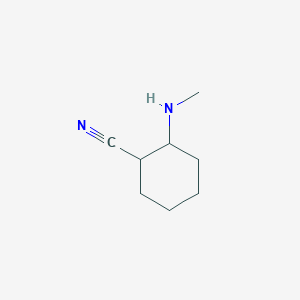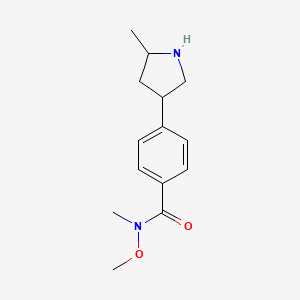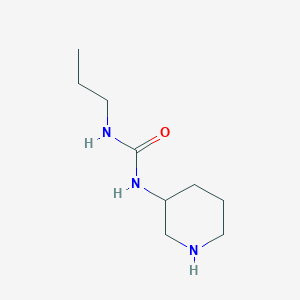
1-(Piperidin-3-yl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-3-yl)-3-propylurea is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Métodos De Preparación
The synthesis of 1-(Piperidin-3-yl)-3-propylurea can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial production methods for piperidine derivatives often involve multi-component reactions (MCRs) due to their efficiency and high yields. For example, the use of ionic liquids as catalysts in MCRs has been shown to produce piperidine derivatives under mild and environmentally friendly conditions .
Análisis De Reacciones Químicas
1-(Piperidin-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high selectivity and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Piperidin-3-yl)-3-propylurea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-3-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
1-(Piperidin-3-yl)-3-propylurea can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has shown high selectivity and activity against resistant strains of Plasmodium falciparum.
Spiropiperidines: These compounds have unique structural features and are investigated for their potential anticancer activity.
Piperidinones: These derivatives are used in the synthesis of various pharmaceuticals and have shown significant biological activities.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-piperidin-3-yl-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13) |
Clave InChI |
ZMJZAMLUWRJLAI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


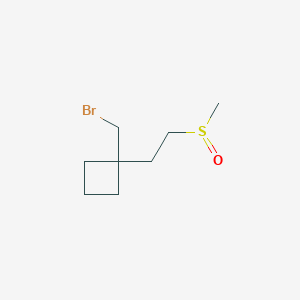
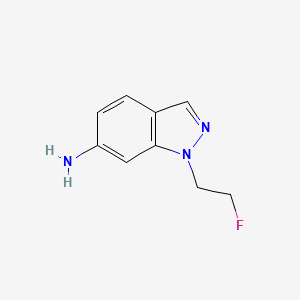
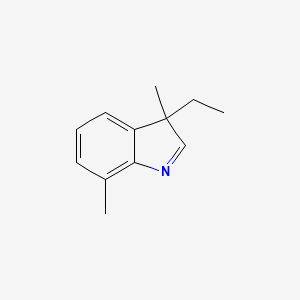
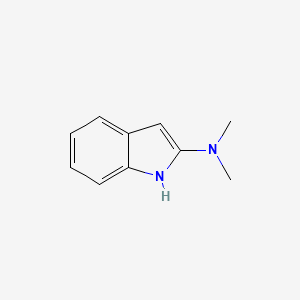

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
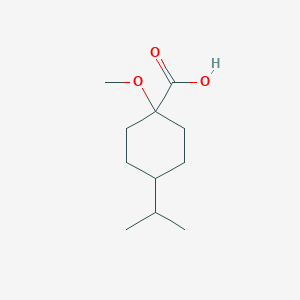
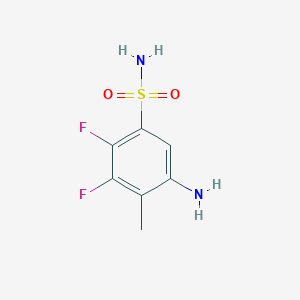
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)

